(4-Vinylphenyl)acetonitrile
CAS No.:
Cat. No.: VC14447981
Molecular Formula: C10H9N
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N |
|---|---|
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 2-(4-ethenylphenyl)acetonitrile |
| Standard InChI | InChI=1S/C10H9N/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7H2 |
| Standard InChI Key | DUIIPHYNGUDOIM-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC=C(C=C1)CC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(4-Vinylphenyl)acetonitrile (CAS 1592-11-6) features a benzene ring substituted at the para position with both vinyl () and acetonitrile () groups . Its IUPAC name, 2-(4-vinylphenyl)acetonitrile, reflects this substitution pattern. The compound exists as a colorless to pale yellow liquid at room temperature, with predicted density values of 1.038±0.06 g/cm³ based on structurally analogous compounds .
Spectroscopic and Physical Properties
While direct spectroscopic data for (4-Vinylphenyl)acetonitrile remains limited, insights can be extrapolated from related nitriles. The nitrile group typically exhibits a strong infrared absorption band near 2240 cm⁻¹, while the vinyl group shows characteristic signals at δ 5.2–5.8 ppm (CH₂=CH₂ protons) and δ 6.6–7.2 ppm (aromatic protons) . The compound’s boiling point under reduced pressure (15 Torr) is estimated at 132–137°C based on its (4-Vinylphenyl)methanol analog .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | |
| Average mass | 143.189 g/mol |
| Monoisotopic mass | 143.0735 g/mol |
| Density (predicted) | 1.038±0.06 g/cm³ |
| Boiling point (15 Torr) | 132–137°C |
Synthetic Methodologies
Cyanation of Benzyl Halides
The patent US2783265A details a general method for arylacetonitrile synthesis via nucleophilic substitution of benzyl chlorides with alkali metal cyanides . While the patent specifically describes 3-methoxy-4-ethoxy phenylacetonitrile production, the methodology applies to (4-Vinylphenyl)acetonitrile through substitution of 4-vinylbenzyl chloride:
Critical reaction parameters include:
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Catalyst: 0.5–2.5 wt% N,N-dialkyl cyclohexylamine (e.g., N,N-dimethyl cyclohexylamine)
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Solvent system: Water-immiscible organic solvent (e.g., monochlorobenzene) with aqueous cyanide solution
Table 2: Optimized reaction conditions from patent data
| Parameter | Optimal Range |
|---|---|
| Reaction time | 1–2 hours |
| Cyanide:Halide ratio | 1.05:1 molar |
| Catalyst loading | 1.0–2.5 wt% |
| Yield | 75–85% |
Purification and Workup
Post-reaction processing involves:
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Phase separation: Organic layer (product + solvent) vs. aqueous layer (NaCl, excess NaCN)
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Washing: Three successive water washes at 60°C to remove residual amines
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Distillation: Two-stage vacuum distillation (<15 mmHg) to recover solvent and isolate product
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Cyanide neutralization: Ferrous sulfate treatment of aqueous waste streams
Applications in Polymer Science
Monomer for Radical Polymerization
The vinyl group enables (4-Vinylphenyl)acetonitrile’s participation in radical polymerization, though challenges exist. Studies on 4-vinylguaiacol derivatives show that electron-withdrawing nitrile groups may accelerate polymerization kinetics while increasing chain transfer reactions . Protective strategies for the nitrile group during polymerization remain an active research area.
Functional Materials Development
Potential applications include:
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Conductive polymers: Nitrile groups enhance dipole-dipole interactions, potentially improving charge transport in polyacetylene derivatives
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Coordination polymers: The nitrile moiety can coordinate to transition metals (e.g., Pd, Cu) for catalytic frameworks
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Crosslinking agents: Vinyl and nitrile groups enable dual crosslinking via radical and nucleophilic mechanisms
Recent Advances and Future Directions
Continuous Flow Synthesis
Recent patent analysis suggests that transitioning from batch to continuous flow reactors could improve yield (projected 90–95%) and reduce cyanide exposure risks . Microreactor technology may enhance mass transfer in biphasic reaction systems.
Biobased Production Routes
Emerging research on 4-vinylguaiacol biosynthesis from lignin derivatives hints at potential sustainable routes to (4-Vinylphenyl)acetonitrile via enzymatic decarboxylation and cyanation .
Advanced Material Applications
Ongoing studies explore its use in:
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